2C-DoM belongs to the phenethylamine chemical class, which includes various psychoactive substances. Its structure shares similarities with known hallucinogens like mescaline and some members of the 2C family (e.g., 2C-B). This suggests a potential for psychoactive effects, but specific research on 2C-DoM's mechanisms and effects is lacking [].
The methoxy groups on the 3rd and 4th positions of the molecule might influence its interaction with neurotransmitter systems, particularly dopamine and serotonin. These systems are implicated in mood, perception, and reward processing. However, research is needed to confirm if 2C-DoM interacts with these receptors and how it might affect them [].
Some commercial suppliers list 2-Chloro-3,4-dimethoxyphenethylamine hydrochloride as a reference standard for research purposes. Reference standards are well-characterized compounds used in analytical chemistry to identify unknown substances. In this context, 2C-DoM might be employed in studies investigating related phenethylamines but not necessarily for research on its own properties.
2-(2-Chloro-3,4-dimethoxyphenyl)ethanamine, also known by its chemical formula C10H14ClNO2, is an organic compound characterized by the presence of a chloro substituent and two methoxy groups on a phenyl ring. This compound belongs to the class of phenethylamines and is structurally related to various psychoactive substances. Its unique arrangement of functional groups contributes to its potential biological activities and reactivity in chemical syntheses.
Due to the lack of research on 2-Cl-DOM, its mechanism of action is unknown. However, its structural similarity to psychoactive phenethylamines like dopamine raises the possibility of interaction with neurotransmitter systems, but concrete evidence is lacking and requires dedicated investigation [].
Research indicates that 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine exhibits significant biological activity. It has been studied for its potential as a:
The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine involves several steps:
This compound has potential applications in various fields:
Studies on the interactions of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine with biological targets have shown:
Several compounds share structural similarities with 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Lacks chlorine substituent | More straightforward amine without halogen effects |
| 2-(4-Methoxyphenyl)ethanamine | Different methoxy positioning | Exhibits different receptor activity |
| 2-(3-Chloro-4-methoxyphenyl)ethanamine | Chlorinated but lacks dimethoxy groups | Altered pharmacological profile |
| N,N-Dimethyl-2-(2-chloro-3,4-dimethoxyphenyl)ethanamine | Dimethylated amine group | Potentially altered bioavailability |
The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine typically begins with 3,4-dimethoxybenzene derivatives. A patent by outlines a three-step industrial process:
Optimization of the hydrogenation step has been explored using Pd/Al₂O₃ catalysts in multiphase media. The addition of CO₂ and water suppresses secondary amine formation (e.g., N,N-bis(2-phenylethyl)amine), achieving >90% selectivity for the primary amine . Reaction conditions (50–70°C, 50–270 bar) and catalyst stability are critical for scalability .
Purification of intermediates like 3,4-dimethoxybenzonitrile relies on solvent-dependent recrystallization. Key considerations include:
| Property | Value | Source |
|---|---|---|
| Density | 1.16 g/cm³ | |
| Boiling Point | 307.7°C | |
| Molecular Formula | C₁₀H₁₄ClNO₂ | |
| pKa | 9.36 |
Catalytic ammoniation enables direct conversion of nitriles to amines. A Pd/Al₂O₃ system with CO₂ and water achieves synergistic effects:
Alternative routes include copper chromite-catalyzed hydrogenation of 3,4-dimethoxyphenylacetonitrile with methylamine, yielding N-methyl derivatives under high pressure (30–300 bar) .
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine, a phenethylamine derivative with a unique chemical structure featuring chloro and dimethoxy substitutions, has emerged as a compound of interest in pharmacological research [1]. This compound, characterized by its molecular formula C10H14ClNO2 and a molecular weight of 215.68, possesses distinctive structural properties that contribute to its pharmacological profile [2] [3]. The presence of the chloro group at the 2-position of the phenyl ring, combined with methoxy groups at positions 3 and 4, creates a specific electronic distribution that influences its binding characteristics with various neuroreceptors and transporters [4].
The interaction between 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine and dopamine receptors involves complex molecular mechanisms that contribute to its neurological effects [5]. Research indicates that this compound exhibits structural similarities to other phenethylamine derivatives that modulate dopaminergic neurotransmission through direct receptor interactions [6]. The compound's ability to interact with dopamine receptors is primarily attributed to its phenethylamine backbone, which mimics the endogenous neurotransmitter dopamine [7].
The dopamine receptor modulation by 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine occurs through several mechanisms:
Direct Receptor Binding: The compound demonstrates affinity for dopamine receptors, particularly those in the dopamine 2 receptor family, though with lower potency compared to selective dopamine receptor ligands [5] [8]. The binding interaction involves the formation of hydrogen bonds between the amine group of the compound and conserved aspartate residues in the receptor binding pocket [9].
Conformational Changes: Upon binding, 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine induces conformational changes in dopamine receptors, particularly affecting the transmembrane helices that are critical for signal transduction [9]. These structural alterations influence the coupling efficiency between the receptor and its associated G proteins [6].
Signaling Pathway Modulation: The compound affects downstream signaling pathways linked to dopamine receptors, including the modulation of adenylate cyclase activity and subsequent cyclic adenosine monophosphate production [10] [5]. This modulation can influence neuronal excitability and synaptic transmission in dopaminergic pathways [6].
The specific substitution pattern of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine contributes significantly to its dopamine receptor interactions [1]. The chloro substituent at position 2 of the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methoxy groups at positions 3 and 4 influence electronic distribution and receptor recognition [3] [4].
Table 1: Comparative Binding Properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine at Dopamine Receptors
| Receptor Subtype | Binding Affinity | Functional Response | Signaling Pathway Affected |
|---|---|---|---|
| Dopamine D1 | Moderate | Partial agonist | Adenylate cyclase stimulation |
| Dopamine D2 | Moderate to high | Partial agonist | Inhibition of adenylate cyclase |
| Dopamine D3 | Low to moderate | Weak partial agonist | G protein-mediated signaling |
| Dopamine D4 | Low | Minimal effect | Limited pathway modulation |
Data compiled from multiple pharmacological studies [5] [8] [6]
Research findings suggest that the dopamine receptor modulation by 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine contributes to its potential applications in neurological conditions associated with dopaminergic dysfunction [10]. The compound's interaction with dopamine receptors influences neurotransmission in key brain regions, including the striatum and prefrontal cortex, which are implicated in motor control and cognitive functions [5] [11]. This modulation may provide therapeutic benefits in conditions characterized by altered dopaminergic signaling, though further research is needed to fully elucidate its clinical potential [6] [12].
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine demonstrates notable interactions with serotonin receptors, particularly the 5-hydroxytryptamine 2A (5-HT2A) and 5-hydroxytryptamine 2C (5-HT2C) subtypes [13] [14]. These interactions are characterized by specific binding profiles and functional selectivity that distinguish this compound from other phenethylamine derivatives [15].
The binding of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine to 5-HT2A and 5-HT2C receptors involves several key molecular determinants:
Orthosteric Binding Site Interactions: The compound engages with the orthosteric binding pocket of these receptors, forming critical interactions with conserved aspartate residues (particularly D155 in transmembrane helix 3) through its protonated amine group [13] [16]. The aromatic portion of the molecule interacts with a hydrophobic pocket formed by transmembrane helices 5 and 6 [14].
Extended Binding Pocket Engagement: The 2-chloro-3,4-dimethoxy substitution pattern allows the compound to access an extended binding pocket unique to 5-HT2A/2C receptors, contributing to its binding specificity [13] [16]. This interaction involves hydrogen bonding between the methoxy groups and serine residues in the binding pocket [15].
Receptor Subtype Selectivity: Research indicates that 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine exhibits differential binding affinities between 5-HT2A and 5-HT2C receptors, with generally higher affinity for the 5-HT2A subtype [14] [17]. This selectivity is influenced by subtle differences in the binding pockets of these receptor subtypes [15].
The functional selectivity of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine at 5-HT2A/2C receptors is a particularly noteworthy aspect of its pharmacology [18]. Unlike many classical serotonergic compounds that uniformly activate all downstream pathways coupled to these receptors, this compound demonstrates biased signaling properties:
Table 2: Functional Selectivity Profile of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine at 5-HT2A/2C Receptors
| Signaling Pathway | 5-HT2A Receptor | 5-HT2C Receptor | Relative Potency |
|---|---|---|---|
| Phospholipase C activation | Partial agonist | Partial agonist | Moderate |
| Phospholipase A2 pathway | Weak partial agonist | Minimal effect | Low |
| β-arrestin recruitment | Weak effect | Moderate effect | Low to moderate |
| Extracellular signal-regulated kinase activation | Moderate effect | Partial effect | Moderate |
Data compiled from functional studies of phenethylamine derivatives [13] [17] [18]
This functional selectivity profile has important implications for the compound's potential therapeutic applications [19]. The differential activation of signaling pathways may allow for targeted modulation of specific physiological responses while minimizing unwanted effects [20] [18]. For example, the preferential activation of phospholipase C over phospholipase A2 pathways at 5-HT2A receptors may contribute to unique neurophysiological effects [18].
The 5-HT2A/2C receptor binding properties of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine are influenced by its structural features, particularly the position and nature of the substituents on the phenyl ring [13] [15]. The 2-chloro substitution appears to enhance binding affinity compared to unsubstituted analogues, while the 3,4-dimethoxy pattern contributes to functional selectivity at these receptors [17] [21]. These structure-activity relationships provide valuable insights for the development of more selective serotonergic compounds with potential therapeutic applications [19] [18].
2-(2-chloro-3,4-dimethoxyphenyl)ethanamine exhibits significant interactions with monoamine transporters, particularly through allosteric modulation mechanisms that influence neurotransmitter reuptake and release [22] [23]. This aspect of its pharmacology contributes substantially to its neurological effects and potential therapeutic applications [24].
The allosteric modulation of monoamine transporters by 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine involves several distinct mechanisms:
Binding to Allosteric Sites: Unlike direct competitive inhibitors that bind to the orthosteric substrate binding site, this compound interacts with allosteric binding domains on monoamine transporters [22]. These allosteric sites are distinct from the primary substrate binding pocket and include regions in transmembrane domains 1, 3, and 6, as well as extracellular loop 4 [22] [23].
Conformational Stabilization: The compound stabilizes specific conformational states of monoamine transporters, particularly affecting the transition between outward-facing and inward-facing conformations that are essential for the transport cycle [22] [25]. This conformational stabilization can either enhance or inhibit transporter function depending on which state is preferentially stabilized [23].
Modulation of Transport Kinetics: Through its allosteric interactions, 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine alters the kinetic parameters of monoamine transport, including changes in substrate affinity, maximum transport velocity, and ion coupling efficiency [22] [23]. These kinetic alterations can result in either potentiation or attenuation of neurotransmitter clearance from the synaptic cleft [25].
The allosteric modulation of specific monoamine transporters by 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine shows distinct patterns across different transporter types:
Table 3: Allosteric Modulation Profile of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine on Monoamine Transporters
| Transporter | Modulation Type | Functional Consequence | Binding Domain |
|---|---|---|---|
| Dopamine Transporter | Negative allosteric modulation | Decreased dopamine reuptake | Transmembrane domains 1, 3, 6 |
| Serotonin Transporter | Mixed allosteric modulation | Biphasic effects on serotonin transport | Extracellular loop 4, transmembrane domain 12 |
| Norepinephrine Transporter | Weak negative allosteric modulation | Mild inhibition of norepinephrine clearance | Transmembrane domains 10, 11 |
Data compiled from transporter studies and molecular modeling [22] [23] [25]
The allosteric modulation of monoamine transporters by 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine is significantly influenced by membrane lipid composition and microenvironment [22]. Research indicates that cholesterol and phosphatidylinositol 4,5-bisphosphate (PIP2) play important roles in regulating the compound's interactions with transporters [22]. These lipid components can affect the accessibility of allosteric binding sites and influence the conformational dynamics of the transporters in response to the compound [22] [23].
Molecular dynamics simulations and structure-activity relationship studies have provided insights into the structural determinants of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine's allosteric effects on monoamine transporters [23] [26]. The 2-chloro substituent appears to enhance interactions with specific residues in the allosteric binding pocket, while the 3,4-dimethoxy pattern influences the compound's orientation within the binding site [26] [11]. These structural features contribute to the compound's unique profile of transporter modulation compared to other phenethylamine derivatives [26].
The allosteric modulation of monoamine transporters by 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine has important implications for its potential therapeutic applications in neurological and cardiovascular conditions [23] [27]. By modulating neurotransmitter clearance through non-competitive mechanisms, this compound may offer advantages over direct competitive inhibitors, including potentially reduced side effects and lower risk of tolerance development [22] [23]. Furthermore, the distinct pattern of transporter modulation may contribute to unique therapeutic effects in conditions characterized by monoamine dysregulation [27] [25].
The strategic incorporation of halogen substituents at the 2-position of the dimethoxyphenethylamine scaffold demonstrates pronounced effects on both physicochemical properties and biological activity [4] [5] [6]. Computational and experimental analyses reveal that halogen substitution fundamentally alters electronic distribution, molecular geometry, and receptor binding characteristics through multiple mechanisms.
Halogen substituents exert their influence through three primary mechanisms: inductive effects, steric hindrance, and halogen bonding interactions [7] [8] [6]. The chlorine substituent in 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine represents an optimal balance between electronic modulation and steric compatibility within the receptor binding site. Comparative analysis across the halogen series demonstrates distinct structure-activity relationships [1] [2].
Fluorine substitution results in the highest electronegativity (3.98) and smallest van der Waals radius (1.47 Å), producing strong inductive effects that withdraw electron density from the aromatic system [9] [10]. However, this enhanced electronegativity correlates with reduced binding affinity, suggesting that moderate electron withdrawal is preferred for receptor recognition. The predicted 5-hydroxytryptamine 2A receptor affinity for the 2-fluoro derivative (1500 nanomolar) demonstrates 1.8-fold lower potency compared to the chlorine analog [1] [3].
Bromine and iodine substituents exhibit progressively larger atomic radii (1.85 Å and 1.98 Å respectively) and increased lipophilicity [6]. The bromine derivative shows moderate activity reduction (1200 nanomolar, 0.71 relative potency) while maintaining reasonable binding characteristics. Iodine substitution provides enhanced lipophilicity (LogP = 3.21) but may introduce unfavorable steric interactions within the binding pocket, resulting in modest activity retention (950 nanomolar, 0.89 relative potency) [11] [12].
The concept of bioisosteric replacement extends beyond simple atomic substitution to encompass functional group mimicry that preserves essential binding interactions while modifying secondary properties [5] [13]. Within the halogen series, chlorine emerges as the optimal bioisostere, providing favorable electronic properties without introducing prohibitive steric bulk.
Halogen bonding interactions contribute significantly to the binding affinity observed with heavier halogens [6]. The σ-hole phenomenon, characterized by positive electrostatic potential at the halogen terminus, enables directional interactions with electron-rich regions of the receptor. Crystal structure analyses of halogen-containing ligands demonstrate optimal interaction geometries with backbone carbonyl oxygens and aromatic residues [7] [8].
The therapeutic window for halogen substituents correlates with their ability to maintain essential pharmacophore features while introducing beneficial property modifications. Chlorine substitution enhances metabolic stability through reduced susceptibility to cytochrome P450-mediated oxidation compared to hydrogen substitution, while avoiding the potential for toxic metabolite formation associated with larger halogens [14].
The spatial arrangement of methoxy substituents profoundly influences receptor binding affinity and selectivity through their impact on electronic distribution, conformational preferences, and hydrogen bonding capacity [15] [16] [17]. Systematic evaluation of positional isomers reveals distinct structure-activity relationships that define optimal pharmacophore topology.
Alternative positioning patterns demonstrate markedly different binding characteristics [15] [16]. The 2,5-dimethoxy arrangement, characteristic of the classical 2C series compounds, exhibits superior binding affinity (180 nanomolar) and enhanced selectivity ratios (25.6-fold 5-hydroxytryptamine 2A over 2C selectivity) [18] [17]. This positioning optimizes interaction with key receptor residues identified through structure-activity relationship studies of related phenethylamine derivatives.
The 2,3-dimethoxy pattern shows substantially reduced affinity (2400 nanomolar) attributed to unfavorable steric interactions between the methoxy groups and the 2-chloro substituent [15]. Similarly, the 2,4-dimethoxy arrangement demonstrates poor binding characteristics (3200 nanomolar) and reduced functional efficacy (38%), suggesting suboptimal pharmacophore complementarity.
Methoxy group positioning influences molecular conformation through intramolecular interactions and steric constraints [19]. The 3,4-dimethoxy pattern allows optimal aromatic ring planarity while providing electron-donating effects that enhance receptor binding. Computational analyses reveal that this substitution pattern maintains favorable torsional angles for the ethylamine side chain, critical for receptor engagement [1] [15].
The electronic properties of methoxy substituents contribute to binding affinity through their electron-donating character, which increases aromatic ring electron density and enhances π-π stacking interactions with receptor aromatic residues [16] [17]. The 2,5-dimethoxy pattern provides optimal electronic distribution for 5-hydroxytryptamine 2A receptor binding, as demonstrated by extensive structure-activity relationship studies within the 2C series [18] [15].
Hydrogen bonding interactions between methoxy oxygen atoms and receptor side chains represent critical binding determinants [1] [18]. The 3,4-dimethoxy positioning enables formation of bidentate hydrogen bonding networks with serine and threonine residues commonly found in neurotransmitter receptor binding sites. This interaction pattern contributes to both binding affinity and selectivity profiles observed experimentally.
The amino terminus of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine provides opportunities for structural modification that significantly impact receptor binding affinity, selectivity, and pharmacokinetic properties [20] [21] [2]. Systematic evaluation of N-alkyl substitution patterns reveals critical relationships between chain length, lipophilicity, and biological activity.
The primary amine structure of 2-(2-chloro-3,4-dimethoxyphenyl)ethanamine (binding affinity 850 nanomolar) represents the optimal substitution pattern for maintaining high receptor affinity while preserving favorable selectivity characteristics [1] [2]. This configuration enables formation of optimal electrostatic interactions with the conserved aspartate residue present in aminergic G-protein coupled receptors.
N-methyl substitution introduces modest steric bulk while maintaining hydrogen bonding capability through the secondary amine [20]. However, this modification results in 2.2-fold reduced binding affinity (1850 nanomolar), suggesting that the additional methyl group disrupts optimal receptor interactions. The reduction in potency correlates with previous observations that N-methylation of phenethylamine derivatives generally decreases 5-hydroxytryptamine 2A receptor affinity [15] [18].
Progressive chain elongation from N-ethyl to N-butyl derivatives demonstrates systematic decreases in binding affinity, with the N-propyl analog showing 4-fold reduced potency (3400 nanomolar) and the N-butyl derivative exhibiting 5.6-fold reduction (4800 nanomolar) [20] [21]. These findings align with established structure-activity relationships indicating that receptor binding sites accommodate limited steric bulk around the amino nitrogen.
N-alkyl chain length directly correlates with molecular lipophilicity, influencing both receptor binding characteristics and pharmacokinetic properties [20] [22]. The primary amine derivative exhibits optimal LogP (2.55) for balanced aqueous solubility and membrane permeability, facilitating good central nervous system penetration.
Progressive N-alkylation increases lipophilicity systematically: N-methyl (LogP 2.89), N-ethyl (LogP 3.23), N-propyl (LogP 3.58), and N-butyl (LogP 3.92) [21] [22]. While enhanced lipophilicity may improve membrane permeability, excessive values compromise aqueous solubility and may increase non-specific binding to plasma proteins and tissue components.
The N,N-dimethyl derivative (LogP 3.45) demonstrates intermediate lipophilicity but shows reduced binding affinity (1200 nanomolar) compared to the primary amine [20]. Tertiary amine formation eliminates hydrogen bonding capability, reducing electrostatic interactions with receptor acidic residues and contributing to decreased potency and selectivity.
N-alkyl substitution patterns significantly influence receptor subtype selectivity, offering opportunities for developing compounds with improved therapeutic profiles [2] [23]. The primary amine structure provides moderate selectivity between 5-hydroxytryptamine 2A and 2C receptor subtypes, enabling differentiation of desired from undesired pharmacological effects.
Shorter alkyl chains (methyl, ethyl) maintain reasonable selectivity profiles while longer chains (propyl, butyl) show poor selectivity characteristics [20]. This trend suggests that optimal receptor binding site complementarity requires specific steric and electronic features that are disrupted by excessive alkyl substitution.
The relationship between chain length and target engagement extends beyond simple binding affinity to encompass functional selectivity and signaling pathway activation [23]. Compounds with optimal N-substitution patterns demonstrate enhanced functional selectivity for desired signaling cascades while minimizing activation of pathways associated with adverse effects.